methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate
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Overview
Description
Methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiazolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and thiazolidine intermediates, followed by their coupling and subsequent esterification.
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Preparation of Pyrrole Intermediate:
- React 2,5-dimethylpyrrole with an appropriate aldehyde under acidic conditions to form the desired pyrrole intermediate.
- Reaction conditions: Acid catalyst, solvent (e.g., ethanol), reflux temperature.
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Preparation of Thiazolidine Intermediate:
- React 3-methyl-2,4-dioxothiazolidine with a suitable aldehyde to form the thiazolidine intermediate.
- Reaction conditions: Base catalyst, solvent (e.g., dichloromethane), room temperature.
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Coupling Reaction:
- Couple the pyrrole and thiazolidine intermediates using a coupling agent such as DCC (dicyclohexylcarbodiimide).
- Reaction conditions: Solvent (e.g., dichloromethane), room temperature.
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Esterification:
- Esterify the coupled product with methyl benzoate in the presence of an acid catalyst.
- Reaction conditions: Acid catalyst, solvent (e.g., toluene), reflux temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
- Major products: Oxidized derivatives of the pyrrole and thiazolidine rings.
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Reduction:
- Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
- Major products: Reduced forms of the carbonyl groups in the thiazolidine ring.
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Substitution:
- The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
- Common reagents: Nucleophiles such as amines or alcohols.
- Major products: Substituted esters or amides.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Nucleophiles: Amines, alcohols.
- Solvents: Dichloromethane, ethanol, toluene.
- Catalysts: Acid or base catalysts depending on the reaction type.
Scientific Research Applications
Methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate has several scientific research applications:
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Medicinal Chemistry:
- Potential use as a lead compound in drug discovery due to its unique structural features.
- Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
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Organic Synthesis:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
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Material Science:
- Potential applications in the development of organic electronic materials.
- Used in the synthesis of polymers and advanced materials with specific properties.
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Biological Research:
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
- Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
- The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
- Potential targets include kinases, proteases, and transcription factors.
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Pathways Involved:
- The compound may influence signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways.
- These interactions can lead to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- Methyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate.
- 2,5-Dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrole.
- This compound.
Uniqueness:
- The presence of both pyrrole and thiazolidine rings in the same molecule provides unique chemical reactivity and biological activity.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields make it a valuable research target.
Properties
IUPAC Name |
methyl 4-[2,5-dimethyl-3-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-11-9-14(10-16-17(22)20(3)19(24)26-16)12(2)21(11)15-7-5-13(6-8-15)18(23)25-4/h5-10H,1-4H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMXNWMCTGLQLN-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=C3C(=O)N(C(=O)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)/C=C\3/C(=O)N(C(=O)S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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